molecular formula C12H14N4OS B1528480 5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide CAS No. 1451993-33-1

5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide

Cat. No.: B1528480
CAS No.: 1451993-33-1
M. Wt: 262.33 g/mol
InChI Key: NMPSAQNJYIPEDP-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a chemical compound with the CAS Number: 1451993-33-1 . It has a molecular weight of 262.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4OS/c1-5-6 (2)15-16-12-8 (5)9 (13)10 (18-12)11 (17)14-7-3-4-7/h7H,3-4,13H2,1-2H3, (H,14,17) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s log Kow is estimated to be -0.14 .

Scientific Research Applications

Pyridazine Derivatives Synthesis

Pyridazine Derivatives and Related Compounds : Research conducted by Deeb et al. (1991) explored the reactions of pyridazine derivatives, leading to the synthesis of pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives. These compounds, obtained through reactions with formamide, acetic anhydride, and carbon disulfide, highlight the chemical versatility of the pyridazine backbone for generating potentially bioactive heterocyclic compounds (Deeb, Essawy, Yasine, & Fikry, 1991).

Heterocyclic Compounds Development

Novel Pyridothienopyrimidines Synthesis : Bakhite, Radwan, and El-Dean (2000) developed novel pyridothienopyrimidines and related compounds through the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives with carbon disulphide. These synthetic pathways illustrate the creation of complex heterocyclic systems with potential for further pharmacological exploitation (Bakhite, Radwan, & El-Dean, 2000).

Microwave-Assisted Synthesis

Microwave Irradiation in Heterocyclic Synthesis : Abdalha et al. (2011) reported on the use of microwave irradiation to synthesize tetrahydrobenzothienopyrimidine derivatives, demonstrating an efficient method for preparing heterocyclic compounds. This study provides insight into the advantages of microwave-assisted synthesis, such as reduced reaction times and enhanced product yields (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Biological Activity of Heterocyclic Compounds

Arylazothiazole Disperse Dyes with Biological Activity : Khalifa et al. (2015) synthesized heterocyclic aryl monoazo compounds, including selenopheno[2,3-b]pyridazine derivatives. These compounds showed promising antioxidant, antitumor, and antimicrobial activities, highlighting the potential of heterocyclic compounds in therapeutic and textile applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Properties

IUPAC Name

5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-5-6(2)15-16-12-8(5)9(13)10(18-12)11(17)14-7-3-4-7/h7H,3-4,13H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPSAQNJYIPEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NC3CC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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